(4-phenyltetrahydro-2H-pyran-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-24(25(13-16-29-17-14-25)20-7-2-1-3-8-20)27-15-12-21(18-27)30-23-11-10-19-6-4-5-9-22(19)26-23/h1-11,21H,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZOPOHBERYXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-phenyltetrahydro-2H-pyran-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone represents a novel synthetic organic molecule with potential applications in medicinal chemistry. Its unique structural features, which include a tetrahydro-pyran ring, a quinoline moiety, and a pyrrolidine unit, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential therapeutic applications.
Structural Overview
The structural complexity of the compound allows for multiple interactions with biological targets. The presence of the quinoline and pyrrolidine units is particularly noteworthy, as similar compounds have been shown to exhibit significant pharmacological effects.
| Structural Feature | Description |
|---|---|
| Tetrahydro-pyran ring | Contributes to the overall stability and reactivity of the molecule. |
| Quinoline moiety | Associated with various biological activities including antimalarial and anticancer properties. |
| Pyrrolidine unit | Known for its role in enhancing bioactivity through receptor interactions. |
Biological Activity
The biological activity of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is primarily influenced by its structural components. Compounds that share similar structures often exhibit a range of pharmacological effects:
- Antimicrobial Activity : The quinoline structure is known for its antimicrobial properties, which may extend to this compound.
- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : The pyrrolidine component may contribute to neuroprotective activities, making it a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds with similar structures:
- A study on quinoline derivatives highlighted their effectiveness against Plasmodium falciparum, the causative agent of malaria, suggesting that similar derivatives could provide insights into developing antimalarial agents.
- Research published in the Journal of Medicinal Chemistry indicated that pyrrolidine derivatives exhibited significant inhibition of cancer cell proliferation, emphasizing the importance of this structural unit in drug design.
Synthesis Methods
The synthesis of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. Common methods include:
- Condensation Reactions : To form the core structure by combining different precursors.
- Functional Group Modifications : To enhance solubility and bioactivity.
- Purification Techniques : Such as column chromatography to isolate the desired product.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for optimizing its design and enhancing its bioactivity. Techniques such as:
- Molecular Docking Studies : To predict binding affinities and interaction modes with target proteins.
- In Vitro Assays : To evaluate cytotoxicity and efficacy against specific cell lines.
These methods are essential for elucidating the mechanisms underlying the observed biological activities.
Comparative Analysis
To better understand the potential of this compound, it can be compared to other known biologically active compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinine | Contains a quinoline structure; used as an antimalarial. | Antimalarial, analgesic. |
| Chloroquine | Similar quinoline derivative; widely used in malaria treatment. | Antimalarial, anti-inflammatory. |
| Tetracycline | A broad-spectrum antibiotic featuring a complex ring system. | Antibacterial, antiprotozoal. |
What distinguishes (4-phenyltetrahydro-2H-pyran-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone from these compounds is its specific combination of functional groups that may allow for unique interactions with biological targets not seen in simpler derivatives like quinine or chloroquine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Containing Methanones
- (3,5-diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone (): Structural Differences: Replaces the tetrahydro-2H-pyran and pyrrolidine groups with a pyrazole ring and a 2-phenylquinoline moiety. Notably, pyrazole-containing methanones often exhibit higher thermal stability due to aromatic stacking .
Chlorophenyl-Substituted Methanones
- (4-chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11) (): Structural Differences: Substitutes the tetrahydro-2H-pyran with a piperidine ring and replaces quinoline with pyrimidine. Physical Properties:
- Rf = 0.18 (TLC), melting point = 90–92°C, molecular weight = 302.1042 g/mol.
Spectroscopic data (1H/13C NMR, FTIR) confirm the presence of carbonyl and aromatic functionalities .
- Activity : Chlorophenyl-piperidine analogs are often explored for CNS-targeting applications, though specific data for this compound are unavailable.
- (4-chlorophenyl)(tetrahydrofuran-3-yl)methanone (): Structural Differences: Uses a tetrahydrofuran ring instead of tetrahydro-2H-pyran and lacks nitrogenous heterocycles. Physical Properties: Rf = 0.31, molecular weight = 211.0524 g/mol . Activity: Simpler analogs like this are typically intermediates in synthesizing more complex bioactive molecules.
Pyrrolidine-Methylpyridine Hybrids
- (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (): Structural Differences: Retains the pyrrolidine and phenyl groups but replaces quinoline with a methylpyridine moiety. Physical Properties: Molecular formula = C17H18N2O; characterized by CAS 1242887-47-3. Activity: Pyrrolidine-pyridine hybrids are frequently investigated as kinase inhibitors or anti-inflammatory agents .
Research Implications and Gaps
- Structural Optimization : The tetrahydro-2H-pyran ring in the target compound may enhance metabolic stability compared to piperidine or tetrahydrofuran analogs .
- Synthetic Challenges: The combination of bulky substituents (quinoline, phenyl) may complicate synthesis and purification, as seen in analogous compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-phenyltetrahydro-2H-pyran-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, and how are intermediates purified?
- Methodology :
- A typical synthesis involves multi-step reactions, such as coupling a tetrahydro-2H-pyran derivative with a quinoline-substituted pyrrolidine precursor. For example, refluxing intermediates with chloranil in xylene (25–30 hours) under inert conditions is a common oxidative cyclization step .
- Purification often employs recrystallization (e.g., methanol) or column chromatography. Yield optimization requires careful control of stoichiometry, temperature, and reaction time.
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- Methodology :
- NMR/FTIR : Confirm functional groups (e.g., quinoline oxygen linkage, pyrrolidine ring) and assess purity.
- X-ray crystallography : Resolve 3D structure using SHELXL for refinement . For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 6.0686 Å, β = 91.559°) are typical for related heterocycles .
- Quantum chemical calculations : Use Gaussian or similar software to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Follow guidelines from safety data sheets (SDS): Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/contact. Store in cool, dry conditions away from oxidizers .
- Emergency measures: For spills, use inert absorbents (e.g., vermiculite) and dispose via approved hazardous waste channels.
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Methodology :
- Catalyst screening : Test palladium or copper catalysts for coupling steps.
- Reaction optimization : Use DoE (Design of Experiments) to vary solvents (e.g., DMF vs. xylene), temperatures, and reaction durations. Monitor by TLC/HPLC .
- Microwave-assisted synthesis : Reduce reaction times and improve selectivity for thermally sensitive intermediates .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodology :
- Control experiments : Synthesize and characterize intermediates independently to identify contamination sources.
- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation in pyrrolidine-quinoline linkage) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities .
Q. What computational strategies predict biological target interactions for this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to quinoline-targeted receptors (e.g., kinase enzymes). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Pharmacophore mapping : Identify critical interaction sites (e.g., pyran oxygen, quinoline ring) for SAR studies .
Q. How to analyze environmental stability and degradation pathways?
- Methodology :
- Accelerated degradation studies : Expose the compound to UV light, varying pH, and temperatures. Monitor degradation via LC-MS and identify byproducts .
- QSAR models : Predict eco-toxicity using software like EPI Suite, focusing on hydrolytic cleavage sites (e.g., ester linkages) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
